methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, acetyloxy, and nitro groups
Preparation Methods
The synthesis of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with α-haloketones under basic conditions.
Cyclization to Form the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.
Functional Group Modifications:
Chemical Reactions Analysis
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Although its industrial applications are limited, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:
- 6-ME-2-(2-NITROBENZYLIDENE)-7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE
- (2E)-2-(3,4-DIMETHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
These compounds share structural similarities but differ in their functional groups and specific biological activities
Properties
Molecular Formula |
C25H21N3O8S |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O8S/c1-13-21(24(31)35-4)22(16-9-10-18(36-14(2)29)19(11-16)34-3)27-23(30)20(37-25(27)26-13)12-15-7-5-6-8-17(15)28(32)33/h5-12,22H,1-4H3/b20-12+ |
InChI Key |
RPYPIVUXWYAKPU-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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